Quinoline-4,8-diol

Descripción general

Descripción

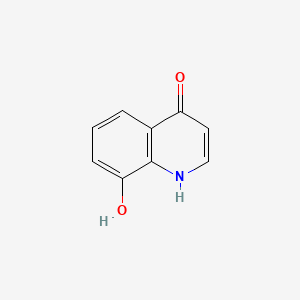

Quinoline-4,8-diol is an organic compound belonging to the class of hydroxyquinolones It consists of a quinoline moiety bearing hydroxyl groups at the 4th and 8th positions Quinoline itself is a bicyclic compound that consists of a benzene ring fused to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-4,8-diol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Other methods include the use of microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as clay or ionic liquids .

Industrial Production Methods

Industrial production of this compound often involves the use of green and sustainable processes. These methods aim to minimize the use of hazardous reagents and solvents, and to maximize the efficiency of the reactions. Techniques such as ultrasound-promoted synthesis and photocatalytic synthesis using UV radiation have been explored for the large-scale production of quinoline derivatives .

Análisis De Reacciones Químicas

Types of Reactions

Quinoline-4,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the quinoline moiety.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl positions, often using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline-4,8-dione, while reduction can yield quinoline-4,8-dihydroxyquinoline.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Quinoline-4,8-diol belongs to the class of hydroxyquinolones, characterized by the presence of hydroxyl groups on the quinoline structure. It has the molecular formula and is known for its strong basicity (pKa) . The compound's unique structure allows for modifications that enhance its biological activity.

Medicinal Chemistry Applications

This compound has been investigated for its potential in various therapeutic areas:

- Anticancer Activity : Quinoline derivatives have shown promise as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation. This compound specifically has been studied for its effects on cancer cell lines, demonstrating cytotoxic properties against various types of cancer .

- Antimicrobial Properties : Quinoline derivatives exhibit antibacterial and antifungal activities. Studies have indicated that this compound can inhibit the growth of pathogens such as Mycobacterium tuberculosis and Candida albicans .

- Antiviral Activity : Recent research highlights the antiviral potential of quinoline derivatives against viruses such as HIV and Zika virus. This compound may contribute to the development of new antiviral therapies .

- Neuroprotective Effects : There is growing interest in the neuroprotective properties of quinoline derivatives, including this compound. These compounds have been explored for their ability to modulate neurotransmitter systems and may offer therapeutic benefits for neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies:

- Multicomponent Reactions (MCRs) : MCRs are efficient strategies for synthesizing quinoline derivatives. Techniques such as the Povarov reaction and Gewald reaction have been employed to construct complex molecular architectures involving this compound .

- Skraup Synthesis : This classic method involves the reaction of aniline with acrolein or other carbonyl compounds under acidic conditions to yield quinolines, including this compound .

Case Studies

Mecanismo De Acción

The mechanism of action of quinoline-4,8-diol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the derivative of this compound being studied.

Comparación Con Compuestos Similares

Quinoline-4,8-diol can be compared with other similar compounds such as quinoline-2,4-diol and quinoline-6,8-diol. These compounds share the quinoline moiety but differ in the positions of the hydroxyl groups. The unique positioning of the hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological activity .

List of Similar Compounds

- Quinoline-2,4-diol

- Quinoline-6,8-diol

- Hydroxyquinoline derivatives

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block for the synthesis of biologically active compounds. Its applications in chemistry, biology, medicine, and industry highlight its importance and the need for further research to fully explore its potential.

Actividad Biológica

Quinoline-4,8-diol, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound exhibits strong basicity and is involved in various biochemical reactions in living organisms . Its ability to interact with biological macromolecules such as DNA and proteins underlies much of its pharmacological potential.

Anticancer Activity

Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through multiple mechanisms:

- DNA Interaction : Quinoline derivatives can bind to DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : They induce oxidative stress in cancer cells, leading to apoptosis .

Table 1: Summary of Anticancer Activities of Quinoline Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Various cancers | DNA intercalation, oxidative stress | |

| Quinine | Leukemia | Apoptosis induction | |

| Camptothecin | Solid tumors | Topoisomerase inhibition |

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The presence of specific substituents on the quinoline ring enhances its activity against pathogens.

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL | |

| Iodo-quinoline | E. coli | 10 µg/mL |

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of quinoline derivatives. This compound has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative damage. Its potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease is currently under investigation .

Case Studies

- Hepatotoxicity Studies : A study conducted on male Sprague-Dawley rats revealed that chronic exposure to quinoline resulted in liver tumors and histopathological changes. The increased incidence of hepatic tumors was associated with oxidative stress induced by quinoline derivatives .

- Neurotoxicity Assessment : In zebrafish models, quinoline derivatives demonstrated significant sedative effects at specific concentrations. These findings suggest potential applications as pain management agents in clinical settings .

Propiedades

IUPAC Name |

8-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-5,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYELIMVFIITPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879696 | |

| Record name | 4,8-DIHYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14959-84-3 | |

| Record name | 4,8-DIHYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.